BenchChemオンラインストアへようこそ!

6-Keto Nalbuphine

Process Chemistry Impurity Control Strategy Quality by Design

6-Keto Nalbuphine (CAS 16676-33-8), systematically designated as (5α)-17-(cyclobutylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6-one, is a morphinan-6-one alkaloid that functions simultaneously as an identified human metabolite of the opioid analgesic nalbuphine and as a critical process-related impurity and degradation product in nalbuphine drug substance manufacture. Its molecular formula is C21H25NO4 (MW 355.43 g/mol), with a predicted LogP of 1.85 and a topological polar surface area of 70.00 Ų.

Molecular Formula C21H25NO4
Molecular Weight 355.4 g/mol
CAS No. 16676-33-8
Cat. No. B8696557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Keto Nalbuphine
CAS16676-33-8
Molecular FormulaC21H25NO4
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESC1CC(C1)CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O
InChIInChI=1S/C21H25NO4/c23-14-5-4-13-10-16-21(25)7-6-15(24)19-20(21,17(13)18(14)26-19)8-9-22(16)11-12-2-1-3-12/h4-5,12,16,19,23,25H,1-3,6-11H2/t16-,19+,20+,21-/m1/s1
InChIKeyVANAVLBJMFLURS-MBPVOVBZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Keto Nalbuphine (CAS 16676-33-8): A Critical Process Impurity and Metabolite Reference Standard for Nalbuphine Quality Control and Analytical Development


6-Keto Nalbuphine (CAS 16676-33-8), systematically designated as (5α)-17-(cyclobutylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6-one, is a morphinan-6-one alkaloid that functions simultaneously as an identified human metabolite of the opioid analgesic nalbuphine and as a critical process-related impurity and degradation product in nalbuphine drug substance manufacture [1][2]. Its molecular formula is C21H25NO4 (MW 355.43 g/mol), with a predicted LogP of 1.85 and a topological polar surface area of 70.00 Ų . Unlike its parent compound nalbuphine—which bears a 6α-hydroxyl group—6-Keto Nalbuphine carries a ketone at the C-6 position of the morphinan scaffold, a structural distinction that fundamentally alters its hydrogen-bonding capacity, polarity, and chromatographic retention behavior relative to the active pharmaceutical ingredient [3]. This compound is commercially available as a highly characterized reference standard (free base and hydrochloride salt) that meets pharmacopoeial specifications set by USP, EMA, JP, and BP, and is routinely employed in Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), and commercial nalbuphine production for analytical method development, method validation (AMV), and quality control (QC) applications [4].

Why 6-Keto Nalbuphine Cannot Be Substituted by Generic Opioid Reference Compounds: Critical Differences in Impurity Identity, Physicochemical Properties, and Regulatory Function


Generic substitution of 6-Keto Nalbuphine with structurally related morphinan-6-ones (e.g., 6-keto-naltrexone, noroxymorphone, or hydromorphone) or with the parent drug nalbuphine itself is analytically and regulatorily invalid. 6-Keto Nalbuphine is not pharmacologically interchangeable with any in-class compound due to three irreconcilable and quantifiable differences: (1) its unique N-cyclobutylmethyl substituent distinguishes it chromatographically and spectroscopically from all N-methyl, N-allyl, and N-cyclopropylmethyl morphinan-6-ones, with a predicted LogP of 1.85 and PSA of 70.00 Ų dictating a distinct retention time and mass fragmentation pattern ; (2) as a process-specific impurity and degradant in nalbuphine manufacture, its acceptance criteria are intrinsically tied to nalbuphine's impurity profile—the 6-β-epimer of the downstream product is controlled to ≤0.08% in crude nalbuphine, and the final API must achieve ≥99.95% HPLC purity [1]; and (3) as a nalbuphine-specific human metabolite identified in urine by GC-MS, only 6-Keto Nalbuphine carries forensic and clinical pharmacokinetic relevance for nalbuphine compliance monitoring and metabolic pathway elucidation [2]. Substitution with any non-identical morphinan would generate false-negative or false-positive results in validated analytical methods, compromise regulatory compliance in ANDA/NDA impurity profiling, and invalidate metabolite identification in toxicological investigations.

6-Keto Nalbuphine (CAS 16676-33-8): Quantitative Evidence for Differentiated Selection in Pharmaceutical Quality Control, Forensic Toxicology, and Process Chemistry


Impurity Control: 6-β-Epimer Reduction to 0.08% and Final Nalbuphine Purity of 99.95% by HPLC in Kilogram-Scale Synthesis

In the kilogram-scale one-pot synthesis of nalbuphine hydrochloride, 6-Keto Nalbuphine is the critical penultimate intermediate whose stereochemical reduction determines the impurity profile of the final API. The improved process using tetramethylammonium triacetoxyborohydride (Me₄NBH(OAc)₃) achieved control of the undesired 6-β-epimer to only 0.08% in crude nalbuphine, compared to significantly higher β-epimer levels reported with conventional sodium borohydride reductions. The final nalbuphine hydrochloride product was obtained in 60.4% overall yield with 99.95% HPLC purity [1]. This demonstrates that procurement of well-characterized 6-Keto Nalbuphine reference standard is indispensable for developing and validating the HPLC methods required to verify these critical quality attributes.

Process Chemistry Impurity Control Strategy Quality by Design

Metabolite Identification: 6-Ketonalbuphine Detected by GC-MS as a Distinct Human Urinary Metabolite of Nalbuphine with Total-to-Nonconjugated Ratio of 1.8–3.0

In a forensic toxicology study analyzing urine from five nalbuphine-abusing subjects, nalbuphine and its two metabolites—nornalbuphine and 6-ketonalbuphine—were identified and quantified by gas chromatography-mass spectrometry (GC-MS) following solid-phase extraction and trimethylsilyl derivatization. The ratio of total nalbuphine (nonconjugated plus glucuronide) to nonconjugated nalbuphine ranged from 1.8 to 3.0 across subjects, establishing 6-ketonalbuphine as a distinct and analytically resolvable human metabolite [1]. This directly contrasts with the metabolic fate of structurally related opioids: naltrexone is primarily reduced to 6β-naltrexol (not a ketone metabolite), and naloxone undergoes extensive glucuronidation without forming a 6-keto metabolite in humans. Thus, 6-Keto Nalbuphine reference standard is uniquely required for forensic confirmation of nalbuphine exposure and for pharmacokinetic studies quantifying the 6-keto metabolic pathway.

Forensic Toxicology Drug Metabolism GC-MS Analysis

Physicochemical Differentiation: Higher Polarity and Distinct Melting Point versus Nalbuphine Enable Chromatographic Resolution in Pharmacopoeial HPLC Methods

6-Keto Nalbuphine exhibits physicochemical properties that are measurably distinct from the parent drug nalbuphine, enabling its chromatographic resolution in validated HPLC methods used for pharmacopoeial impurity profiling. The presence of the C-6 ketone group (in place of nalbuphine's C-6 hydroxyl) increases molecular polarity (predicted LogP 1.85; PSA 70.00 Ų) and produces a distinct melting point—the HCl salt of 6-Keto Nalbuphine (CAS 16676-34-9) is described as having a melting point distinct from nalbuphine hydrochloride [1]. These differences are analytically exploitable: the impurity can be quantified by HPLC with UV detection and confirmed by LC-MS based on its specific mass (m/z 355.4) and fragmentation pattern, per regulatory guidance that recommends establishing acceptance limits based on toxicity data and forced degradation studies [1]. In contrast, nalbuphine (MW 357.4; C-6 hydroxyl) shows different retention behavior on reversed-phase columns, and the 6-β-nalbuphine epimer (CAS 85284-04-4) represents a stereochemical impurity with distinct elution characteristics [2].

Analytical Method Development HPLC Validation Pharmacopoeial Compliance

Synthetic Intermediate Status: 6-Keto Nalbuphine as the Direct Precursor in Nalbuphine Manufacture—A Key Differentiator from Structurally Related Morphinan-6-ones

6-Keto Nalbuphine occupies a unique position in the morphinan synthetic landscape as the direct penultimate intermediate in nalbuphine production. The critical transformation in nalbuphine synthesis is the stereoselective reduction of the 6-keto group to yield the 6α-hydroxy nalbuphine product with α:β ratio >85:15, as described in patent US 8,853,402 (issued 2014), which covers hydrogenation of 6-keto-nalbuphine using gaseous H₂ over a heterogeneous catalyst at pH 5–7 [1]. This distinguishes 6-Keto Nalbuphine from other commercially important morphinan-6-ones: noroxymorphone (used to synthesize naloxone and naltrexone), hydromorphone, hydrocodone, oxycodone, and oxymorphone are all substrates for the same reduction chemistry but lead to different final APIs with distinct therapeutic indications and regulatory frameworks [1]. 6-Keto Nalbuphine is the only morphinan-6-one bearing an N-cyclobutylmethyl substituent that serves as the nalbuphine precursor; N-methylmorphinan-6-ones lead to oxymorphone/hydromorphone, N-allyl-noroxymorphone to naloxone, and N-cyclopropylmethyl-noroxymorphone to naltrexone [2]. This unique synthetic role means that 6-Keto Nalbuphine reference standard is specifically required for in-process control testing during nalbuphine manufacture and for establishing the completeness of the 6-keto reduction step.

Synthetic Route Selection Process Development Intermediate Control

Regulatory Reference Standard Compliance: Pharmacopoeial Recognition (USP, EMA, JP, BP) with Comprehensive Structure Elucidation Reporting

6-Keto Nalbuphine reference standards (both free base and HCl salt) are commercially supplied as well-characterized materials meeting the stringent regulatory specifications of USP, EMA, JP, and BP pharmacopoeias [1][2]. These standards are provided with a comprehensive Structure Elucidation Report (SER), including NMR (¹H/¹³C) for structural confirmation, HPLC-MS for purity assessment, and X-ray crystallography data for stereochemical validation where applicable [1]. This level of characterization is explicitly designed to support Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), and commercial nalbuphine production. In the context of ICH Q3A/Q3B guidelines on impurities in new drug substances and products, impurities present below 0.1% do not require qualification unless unusually potent or toxic [3]. However, 6-Keto Nalbuphine's status as both a process impurity and a potential degradation product necessitates its inclusion in nalbuphine impurity profiles, requiring an authenticated reference standard for identification, quantification, and qualification threshold assessment—a role that cannot be fulfilled by the parent drug nalbuphine or any other commercially available opioid reference standard.

Reference Standard Qualification Pharmacopoeial Compliance ANDA/NDA Submission

Limitation Statement: Pharmacological Receptor Binding Data for 6-Keto Nalbuphine Is Not Available from Verifiable Primary Peer-Reviewed Sources

Prospective purchasers must be aware that quantitative opioid receptor binding affinity data (Ki values for µ, κ, and δ opioid receptors) for 6-Keto Nalbuphine that appears on certain vendor websites has been traced to a Federal Register notice (84 FR 43530, August 2019) concerning 6β-naltrexol—a structurally distinct compound (6-hydroxy metabolite of naltrexone, CAS not matching 16676-33-8). The Federal Register source does not mention 6-keto nalbuphine or its receptor binding data [1]. To date, the authors have been unable to locate a peer-reviewed primary research publication reporting experimentally determined opioid receptor Ki values specifically for 6-Keto Nalbuphine (CAS 16676-33-8) under controlled assay conditions. The Kotick et al. (1981) J. Med. Chem. paper (24:1445–1450) describes the synthesis of N-cyclobutylmethyl morphinan-6-ones [2] and remains the foundational synthetic reference, but pharmacological characterization data for the nalbuphine precursor was not the primary focus of that study. Selection and procurement decisions for 6-Keto Nalbuphine should therefore be driven by its well-established roles as a process impurity, validated metabolite, and reference standard as documented above, rather than by unverifiable receptor binding claims.

Data Transparency Evidence Quality Procurement Caveat

Optimal Application Scenarios for 6-Keto Nalbuphine (CAS 16676-33-8): Where Its Differentiated Properties Deliver Verifiable Value


ANDA/NDA Impurity Profiling: HPLC Method Validation and System Suitability for Nalbuphine Drug Substance

In generic and innovator nalbuphine drug application submissions, regulatory agencies require comprehensive identification and control of all process-related impurities and degradation products. 6-Keto Nalbuphine reference standard is specifically required to (a) establish relative retention time (RRT) markers in validated HPLC methods, (b) determine response factors for quantifying the 6-keto intermediate and its reduced β-epimer, (c) demonstrate method specificity by resolving 6-Keto Nalbuphine from nalbuphine (parent drug) and 6-β-nalbuphine (stereoisomeric impurity), and (d) set acceptance criteria consistent with the 0.08% β-epimer control level achieved in the improved one-pot synthesis [1]. QC laboratories that substitute generic morphinan-6-one standards risk misidentifying impurity peaks, failing system suitability criteria, and receiving regulatory deficiency letters for inadequate impurity method validation [2].

Forensic Toxicology: Confirmation of Nalbuphine Exposure via 6-Ketonalbuphine Metabolite Detection in Urine

Forensic laboratories conducting drug abuse surveillance, workplace drug testing, or post-mortem toxicology require 6-Keto Nalbuphine reference material to confirm nalbuphine exposure through identification of its specific urinary metabolite. The validated GC-MS method using solid-phase extraction and TMS derivatization enables detection of 6-ketonalbuphine as a distinct chromatographic peak, with the total-to-nonconjugated nalbuphine ratio (1.8–3.0) providing an additional quantitative metric for assessing the extent of metabolism [1]. This metabolite is absent following exposure to morphine, codeine, oxycodone, naltrexone, or naloxone, making 6-ketonalbuphine a nalbuphine-specific forensic marker. Procurement of the authenticated reference standard is essential for establishing retention time libraries, calibration curves, and quality control samples in forensic analytical workflows.

Process Development and Scale-Up: In-Process Control of the Stereoselective 6-Keto Reduction Step

During the development and scale-up of nalbuphine manufacturing processes, chemical engineers and process chemists must monitor the completeness and stereoselectivity of the 6-keto reduction reaction. 6-Keto Nalbuphine reference standard enables accurate quantification of residual starting material in the reaction mixture by HPLC, providing real-time feedback on reaction progress. The target specifications—α:β ratio >85:15 per US Patent 8,853,402 [1] and β-epimer ≤0.08% per the improved one-pot process [2]—can only be verified through comparison against authentic 6-Keto Nalbuphine and 6-β-nalbuphine reference standards. This application is specific to nalbuphine process chemistry and cannot be addressed using noroxymorphone, naltrexone, or other commercially available morphinan-6-ones, which lead to different downstream APIs.

Stability Studies: Forced Degradation Assessment and Degradant Kinetics in Nalbuphine Drug Product

Per ICH Q1A(R2) stability testing guidelines, nalbuphine drug substance and drug product must be subjected to forced degradation studies (hydrolytic, oxidative, thermal, and photolytic stress) to identify potential degradation products. 6-Keto Nalbuphine is described as a critical degradant that may arise during synthesis or storage of nalbuphine, with its presence capable of altering dissolution profiles and stability characteristics [1]. Quantification of 6-Keto Nalbuphine formation under stressed conditions requires an authenticated reference standard to establish degradation kinetics, determine whether the impurity exceeds the ICH identification threshold (0.1%), and justify acceptance criteria in the drug product specification. The higher polarity of 6-Keto Nalbuphine relative to nalbuphine (predicted LogP 1.85 vs. higher LogP for nalbuphine) [2] provides a physicochemical basis for chromatographic resolution in these stability-indicating methods.

Quote Request

Request a Quote for 6-Keto Nalbuphine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.